molecular formula C21H15N3 B3353173 4'-Phenyl-3,2':6',3''-terpyridine CAS No. 5333-11-9

4'-Phenyl-3,2':6',3''-terpyridine

Cat. No. B3353173
CAS RN: 5333-11-9
M. Wt: 309.4 g/mol
InChI Key: AVRNQSGQWCVNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Phenyl-3,2’:6’,3’‘-terpyridine is a derivative of terpyridine . Terpyridine is a heterocyclic compound derived from pyridine and is mainly used as a ligand in coordination chemistry . The 4’-Phenyl-3,2’:6’,3’'-terpyridine involves four conjugated rings, leading to a multi-resonant chromophore with exceptional luminescent features .


Synthesis Analysis

The synthesis of 4’-Phenyl-3,2’:6’,3’'-terpyridine involves the reaction of nickel dichloride and ten 4′- (4-substituent phenyl)-2′,2′:6′,2″-terpyridine ligands . Other methods involve the combination of CoCl2·6H2O and a series of 4′- (substituted-phenyl)-2,2′:6′,2′′-terpyridine compounds .


Molecular Structure Analysis

The molecular structure of 4’-Phenyl-3,2’:6’,3’'-terpyridine is characterized by elemental analysis, FT-IR, ESI–MS, solid state ultraviolet spectroscopy and X-ray single crystal diffraction analysis . It forms complexes with most transition metal ions .


Chemical Reactions Analysis

The chemical reactions of 4’-Phenyl-3,2’:6’,3’'-terpyridine involve coordination towards Zn (II), Cd (II), and Hg (II) cations, showing a favorable formation of complexes . The interaction nature exhibits a 49 and 50% electrostatic and orbital character for the Zn (II), Cd (II) and Hg (II) centers .


Physical And Chemical Properties Analysis

4’-Phenyl-3,2’:6’,3’'-terpyridine is a white solid that is soluble in most organic solvents . It exhibits characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .

Mechanism of Action

The mechanism of action for these terpyridines suggests intercalation of DNA as a trigger of cell death . The results of molecular docking studies show that the compounds interact with DNA through π–π stacking, van der Waals forces, hydrophobic interactions and hydrogen bonds .

Future Directions

The future directions of 4’-Phenyl-3,2’:6’,3’'-terpyridine research could involve further functionalization of the 4’-phenyl moiety to enable a versatile set of chemosensors . Additionally, the exploration of its potential applications in sustainable energy and other fields could be a promising direction .

properties

IUPAC Name

4-phenyl-2,6-dipyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-2-6-16(7-3-1)19-12-20(17-8-4-10-22-14-17)24-21(13-19)18-9-5-11-23-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNQSGQWCVNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277061
Record name 4'-phenyl-3,2':6',3''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Phenyl-3,2':6',3''-terpyridine

CAS RN

5333-11-9
Record name NSC-598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-phenyl-3,2':6',3''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-Phenyl-3,2':6',3''-terpyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4'-Phenyl-3,2':6',3''-terpyridine
Reactant of Route 3
Reactant of Route 3
4'-Phenyl-3,2':6',3''-terpyridine
Reactant of Route 4
Reactant of Route 4
4'-Phenyl-3,2':6',3''-terpyridine
Reactant of Route 5
Reactant of Route 5
4'-Phenyl-3,2':6',3''-terpyridine
Reactant of Route 6
Reactant of Route 6
4'-Phenyl-3,2':6',3''-terpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.